molecular formula C12H12BrNO B2844521 5'-bromospiro[cyclopentane-1,3'-indol]-2'(1'H)-one CAS No. 304876-16-2

5'-bromospiro[cyclopentane-1,3'-indol]-2'(1'H)-one

Cat. No.: B2844521
CAS No.: 304876-16-2
M. Wt: 266.138
InChI Key: DSJAYULUMZHCII-UHFFFAOYSA-N
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Description

5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C12H14BrN It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the reaction of cyclopentanone with an indoline derivative in the presence of a brominating agent. The reaction conditions often require a controlled temperature and the use of a solvent such as dichloromethane. The process can be summarized as follows:

    Starting Materials: Cyclopentanone and an indoline derivative.

    Brominating Agent: N-Bromosuccinimide (NBS) is commonly used.

    Solvent: Dichloromethane.

    Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring.

Industrial Production Methods

In an industrial setting, the production of 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a spiro[cyclopentane-1,3’-indolin]-2’-one.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Oxo derivatives of the spiro compound.

    Reduction: Spiro[cyclopentane-1,3’-indolin]-2’-one.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the spiro structure provides a rigid framework that can enhance the compound’s stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Chlorospiro[cyclopentane-1,3’-indolin]-2’-one
  • 5’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one
  • 5’-Iodospiro[cyclopentane-1,3’-indolin]-2’-one

Uniqueness

5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

5-bromospiro[1H-indole-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-8-3-4-10-9(7-8)12(11(15)14-10)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJAYULUMZHCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304876-16-2
Record name 5'-bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one
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